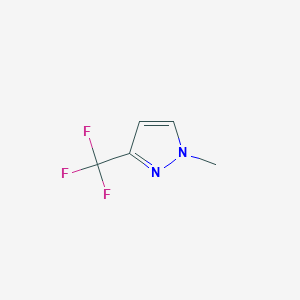

1-Methyl-3-(trifluoromethyl)-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2/c1-10-3-2-4(9-10)5(6,7)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSLINQSJFALSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381661 | |

| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154471-65-5 | |

| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Chemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3-(trifluoromethyl)-1H-pyrazole is a key fluorinated heterocyclic compound with significant applications in the pharmaceutical and agrochemical industries. Its unique structural features, imparted by the trifluoromethyl group, contribute to enhanced metabolic stability, binding affinity, and lipophilicity in bioactive molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound and its important derivative, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Detailed experimental protocols, quantitative data, and safety information are presented to support researchers and professionals in drug discovery and development.

Chemical Properties

The physicochemical properties of this compound and its related compounds are crucial for their application in synthesis and drug design. A summary of these properties is provided in the tables below.

This compound

| Property | Value | Source |

| CAS Number | 154471-65-5 | [1] |

| Molecular Formula | C₅H₅F₃N₂ | [1] |

| Molecular Weight | 150.10 g/mol | [1] |

| Boiling Point | Not explicitly stated, but distillation fractions collected between 73-85 °C at 70-150 mbar | [2] |

| IUPAC Name | 1-methyl-3-(trifluoromethyl)pyrazole | [1] |

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

This isomer is a common and important intermediate in the synthesis of various functionalized pyrazoles.

| Property | Value | Source |

| CAS Number | 122431-37-2 | [3] |

| Molecular Formula | C₅H₅F₃N₂O | [3] |

| Molecular Weight | 166.10 g/mol | [3] |

| Melting Point | 177 - 179 °C | [4][5] |

| Boiling Point | 224.4±35.0 °C (Predicted) | [5] |

| Density | 1.50±0.1 g/cm³ (Predicted) | [5] |

| pKa | 8.08±0.28 (Predicted) | [5] |

| IUPAC Name | 2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one | [3] |

This compound-4-carboxylic acid

A carboxylated derivative with applications as a building block.

| Property | Value | Source |

| CAS Number | 113100-53-1 | [6] |

| Molecular Formula | C₆H₅F₃N₂O₂ | [6] |

| Molecular Weight | 194.11 g/mol | [6] |

| IUPAC Name | 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid | [6] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives has been approached through various methods. Below are detailed protocols for key synthetic routes.

Synthesis of this compound

A practical, high-yielding method for the synthesis of this compound involves the reaction of (E)-1-ethoxy-3-trifluoromethyl-1,3-butadiene (ETFBO) with methylhydrazine.[2]

Experimental Protocol:

-

Dissolve (E)-1-ethoxy-3-trifluoromethyl-1,3-butadiene (270 g, 1.61 mol) in methanol (750 mL).

-

Cool the resulting solution in an ice-water bath.

-

Slowly add methylhydrazine (88.3 mL, 77.7 g, 1.69 mol) dropwise over 20 minutes.

-

Heat the reaction mixture to 55 °C and stir in dry air for 20 hours.

-

Upon completion, remove the solvent by rotary evaporation.

-

Subject the residue to decompression distillation to separate the isomers.

Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

A high-selectivity method for the preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with aqueous methyl hydrazine.[7][8]

Experimental Protocol:

-

Heat ethyl 4,4,4-trifluoroacetoacetate (150 g, 0.81 mol) to 85 °C.

-

Add 40% aqueous methyl hydrazine (103.2 g, 0.9 mol) over a period of 2 hours, maintaining the temperature between 90 to 94 °C.

-

Stir the reaction mixture for 2 hours at 90 to 94 °C.

-

Add water (260 g).

-

Distill off 47 g of distillate at ambient pressure and 92 to 96 °C over 40 minutes.

-

Cool the resulting mixture to 10 °C.

-

Collect the crystallized material by filtration.

-

Wash the collected solid with water (230 g).

-

Dry the product under vacuum (20 mbar) at 50 °C.

This method yields the desired product with high purity (99.7% by ¹H-NMR) and selectivity.[8]

Reactivity and Functionalization

This compound can undergo various functionalization reactions, making it a versatile building block. Lithiation followed by reaction with electrophiles allows for the introduction of functional groups such as aldehydes, carboxylic acids, and boronic esters.[9][10] Bromination can also be achieved using N-bromosuccinimide (NBS) in mild conditions.[9][10]

Safety and Handling

Safe handling of this compound and its derivatives is essential in a laboratory setting.

General Precautions:

-

Handle in a well-ventilated place.[11]

-

Wear suitable protective clothing, including gloves and eye/face protection.[11][12]

-

Avoid contact with skin and eyes.[11]

-

Avoid the formation of dust and aerosols.[11]

-

Keep away from heat and sources of ignition.[4]

First Aid Measures:

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[11]

-

In case of skin contact: Wash off with soap and plenty of water.[11]

-

In case of eye contact: Rinse cautiously with water for several minutes.[11]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[11]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[4][11][12]

Conclusion

This compound is a valuable scaffold in medicinal and agrochemical research. This guide has provided a detailed overview of its chemical properties, robust synthetic protocols for its preparation and the synthesis of the key intermediate 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, and essential safety information. The functionalization pathways highlighted demonstrate its versatility as a building block for creating diverse chemical libraries for screening and development. The provided data and methodologies aim to facilitate further research and application of this important fluorinated pyrazole.

References

- 1. This compound | C5H5F3N2 | CID 2780404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 154471-65-5 [m.chemicalbook.com]

- 3. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | C5H5F3N2O | CID 1238616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | 122431-37-2 [chemicalbook.com]

- 6. This compound-4-carboxylic acid | C6H5F3N2O2 | CID 2775665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.fr [fishersci.fr]

An In-depth Technical Guide to the Spectroscopic Data of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methyl-3-(trifluoromethyl)-1H-pyrazole, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound and its derivatives. It is important to note that while data for the specific target molecule is compiled where available, some spectral information is derived from closely related analogs, as comprehensive data for the parent compound is not always available in a single source.

Table 1: NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent | Notes |

| ¹H NMR | |||||

| N-CH₃ | ~3.80 | s | - | DMSO-d₆ | Data for a related compound: 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole derivative.[1] |

| Pyrazole H-4 | ~6.5 - 7.0 | d or s | CDCl₃ | Expected region for the proton at the 4-position of the pyrazole ring. | |

| Pyrazole H-5 | ~7.5 - 8.0 | d or s | CDCl₃ | Expected region for the proton at the 5-position of the pyrazole ring. | |

| ¹³C NMR | |||||

| N-CH₃ | ~36.5 | DMSO-d₆ | Data for a related compound: 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole derivative.[1] | ||

| C-3 | ~138 (q) | q | J(C,F) ≈ 37 Hz | DMSO-d₆ | Data for a related compound: 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole derivative.[1] |

| C-4 | ~97 - 105 | DMSO-d₆ | Data for a related compound: 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole derivative.[1] | ||

| C-5 | ~143 - 145 | DMSO-d₆ | Data for a related compound: 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole derivative.[1] | ||

| CF₃ | ~121 (q) | q | J(C,F) ≈ 269 Hz | DMSO-d₆ | Data for a related compound: 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole derivative.[1] |

| ¹⁹F NMR | |||||

| C-CF₃ | ~ -60 to -67 | s | - | DMSO / CDCl₃ | A singlet is expected for the CF₃ group. The precise shift can vary based on the solvent and reference standard used.[2][3] |

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Vibrational Frequency (cm⁻¹) | Intensity | Notes |

| C-H (Aromatic/Heteroaromatic) | ~3100 - 3000 | Medium | Stretching vibrations of the pyrazole ring C-H bonds. |

| C-H (Aliphatic) | ~2950 - 2850 | Medium | Stretching vibrations of the N-methyl group. |

| C=N / C=C (Ring) | ~1600 - 1450 | Medium-Strong | Stretching vibrations of the pyrazole ring. |

| C-F (in CF₃) | ~1350 - 1100 | Strong | Symmetric and asymmetric stretching vibrations of the trifluoromethyl group. A strong band around 1321 cm⁻¹ is characteristic for an Ar-CF₃ group.[3] |

Table 3: Mass Spectrometry (MS) Data

| Technique | m/z | Relative Intensity (%) | Assignment |

| ESI-HRMS | Calculated for C₅H₅F₃N₂ [M+H]⁺: 151.0478 | - | Protonated molecule. |

| Found: Varies with experiment | - | ||

| EI-MS | 150 | [M]⁺ | |

| 131 | [M-F]⁺ | ||

| 81 | [M-CF₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are based on standard practices for the analysis of similar fluorinated heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A Bruker Avance 400 NMR spectrometer (or equivalent) operating at 400 MHz for ¹H, 101 MHz for ¹³C, and 376 MHz for ¹⁹F nuclei.

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ or a sealed capillary containing a known reference compound may be used.

-

¹H NMR Spectroscopy : The spectrum is acquired with a spectral width of approximately 16 ppm. A sufficient number of scans (typically 16-64) are averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy : The spectrum is acquired with a spectral width of approximately 220 ppm. A proton-decoupled pulse sequence is used to simplify the spectrum. A larger number of scans (typically 1024 or more) are required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Spectroscopy : The spectrum is acquired with a spectral width of approximately 200 ppm. Proton decoupling is often employed to obtain sharp singlets for the CF₃ group.

Infrared (IR) Spectroscopy

-

Instrumentation : A Thermo Scientific Nicolet iS5 FT-IR spectrometer (or equivalent) equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation : A small amount of the solid or liquid sample is placed directly on the ATR crystal.

-

Data Acquisition : The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

-

Instrumentation : A high-resolution mass spectrometer such as a Shimadzu QP2010 SE GC-MS for Electron Ionization (EI) or a Waters Xevo G2-XS QTof for Electrospray Ionization (ESI).

-

Sample Preparation : For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and introduced into the ion source via direct infusion or after separation by liquid chromatography. For EI, the sample can be introduced via a direct insertion probe or after separation by gas chromatography.

-

Data Acquisition : In ESI-MS, the analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺. In EI-MS, the electron energy is typically set to 70 eV. The mass analyzer is scanned over a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).

Visualizations

Diagram 1: General Spectroscopic Analysis Workflow

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.

References

A Comprehensive Technical Guide to 1-Methyl-3-(trifluoromethyl)-1H-pyrazole (CAS No. 154471-65-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole, a key building block in the synthesis of pharmaceuticals and agrochemicals. The document covers its chemical and physical properties, detailed experimental protocols for its synthesis and functionalization, and relevant safety information.

Core Chemical and Physical Properties

This compound is a substituted pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. The presence of the trifluoromethyl group significantly influences its electronic properties, making it a valuable intermediate in organic synthesis.[1]

| Property | Value | Source |

| CAS Number | 154471-65-5 | [2][3][4] |

| Molecular Formula | C5H5F3N2 | [3][4][5][6][7] |

| Molecular Weight | 150.10 g/mol | [3][4][5][6] |

| IUPAC Name | 1-methyl-3-(trifluoromethyl)pyrazole | [3] |

| Physical Form | Liquid | |

| Boiling Point | 137.7 °C at 760 mmHg | |

| Flash Point | 37.1 °C | |

| Purity | 96% - 98% | [5][8] |

| InChI Key | MQSLINQSJFALSP-UHFFFAOYSA-N | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the cyclocondensation of a 1,3-dicarbonyl equivalent with methylhydrazine. A common and practical method starts from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.[1][9]

Synthesis from (E)-1-ethoxy-3-trifluoromethyl-1,3-butadiene

A detailed experimental protocol for the synthesis of a mixture of this compound and its isomer, followed by separation, is described below.[4]

Materials:

-

(E)-1-ethoxy-3-trifluoromethyl-1,3-butadiene (ETFBO)

-

Methylhydrazine

-

Methanol

Procedure:

-

Dissolve (E)-1-ethoxy-3-trifluoromethyl-1,3-butadiene (270 g, 1.61 mol) in methanol (750 mL).

-

Cool the resulting solution in an ice-water bath.

-

Slowly add methylhydrazine (88.3 mL, 77.7 g, 1.69 mol) dropwise over 20 minutes.

-

Heat the reaction mixture to 55 °C and stir at this temperature for 20 hours in the presence of dry air (using a drying tube).

-

After the reaction is complete, remove the solvent by rotary evaporation.

-

Subject the residue to decompression distillation for separation of the isomers.

-

Collect the first fraction at 150 mbar and a collection temperature of 73-85 °C to obtain a mixture of isomers.

-

Collect the second fraction at 70 mbar and a collection temperature of 75-85 °C to yield 24 g of 1-methyl-3-trifluoromethyl-1H-pyrazole.

-

The total yield for this process is reported to be 153 g (63%).[4]

Caption: Synthesis workflow for this compound.

Chemical Reactions and Functionalization

This compound serves as a versatile intermediate for introducing the trifluoromethyl-pyrazole moiety into more complex molecules. Functionalization can be achieved at various positions of the pyrazole ring.

Lithiation and Functionalization at the 5-Position

The 5-position of this compound can be functionalized through lithiation followed by quenching with an electrophile.[1][9] This method allows for the introduction of a variety of functional groups, which is crucial for the synthesis of diverse derivatives for applications in medicinal and agrochemistry.[1][9]

Caption: General workflow for the functionalization at the 5-position.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and storage.

Hazard Identification: [8]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: [8]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.[2][10][11][12] It should be handled in a well-ventilated area, preferably in a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing.[12]

Applications in Research and Development

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules.[1] The trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of the final compounds, making this pyrazole derivative a valuable building block in drug discovery and agrochemical development.[1] Its derivatives have been explored for various therapeutic targets and as active ingredients in pesticides.

References

- 1. 154471-65-5 | this compound [fluoromart.com]

- 2. aaronchem.com [aaronchem.com]

- 3. This compound | C5H5F3N2 | CID 2780404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 154471-65-5 [m.chemicalbook.com]

- 5. 154471-65-5 | this compound - Capot Chemical [capotchem.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.es [fishersci.es]

- 8. 154471-65-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]

- 10. combi-blocks.com [combi-blocks.com]

- 11. canbipharm.com [canbipharm.com]

- 12. matrixscientific.com [matrixscientific.com]

Technical Guide: Physical Properties of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-3-(trifluoromethyl)-1H-pyrazole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. The incorporation of a trifluoromethyl group can substantially alter the physicochemical properties of the parent pyrazole ring, influencing its lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of its physical properties is fundamental for its application in synthesis, formulation, and pharmacokinetic studies. This guide provides a summary of the available physical property data for this compound (CAS RN: 154471-65-5) and outlines the standard experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are summarized below. It is important to note that the currently available data is predominantly based on computational predictions.

| Physical Property | Value | Data Type |

| Molecular Formula | C₅H₅F₃N₂ | - |

| Molecular Weight | 150.10 g/mol | Computed[1] |

| Appearance | Colorless to light yellow liquid | Experimental[2] |

| Boiling Point | 137.7 ± 35.0 °C | Predicted[2][3] |

| Density | 1.32 g/mL | Predicted[2][3] |

| pKa | -0.71 ± 0.10 | Predicted[2] |

| Storage Temperature | 2-8°C | Recommendation |

Experimental Protocols

Precise experimental determination of the physical properties of this compound is crucial for its practical application. The following are detailed methodologies for key experiments.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a convenient approach for determining the boiling point of small quantities of a liquid.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire for attachment

-

Heating mantle or Bunsen burner

-

Heat transfer fluid (e.g., mineral oil)

Procedure:

-

A small amount (approximately 0.5 mL) of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped and immersed in a Thiele tube containing a heat transfer fluid, ensuring the sample is below the fluid level.

-

The side arm of the Thiele tube is gently heated, allowing for even heat distribution via convection currents.

-

As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a continuous and rapid stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[4][5]

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer, a flask with a specific volume, is commonly used for the precise determination of the density of liquids.

Apparatus:

-

Pycnometer (e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Water bath

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately determined using an analytical balance.

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20°C).

-

The volume of the pycnometer is precisely determined by weighing the water-filled pycnometer and calculating the volume using the known density of water at that temperature.

-

The pycnometer is then emptied, dried, and filled with this compound.

-

The pycnometer containing the sample is brought to the same constant temperature in the water bath.

-

The mass of the pycnometer filled with the sample is accurately measured.

-

The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Visualizations

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a novel or synthesized batch of this compound.

Caption: Workflow for Physical Property Characterization.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, bonding, and key characterization data for 1-methyl-3-(trifluoromethyl)-1H-pyrazole. This fluorinated heterocyclic compound is a significant building block in the synthesis of various agrochemicals and pharmaceuticals.

Molecular Structure and Bonding

This compound possesses a planar five-membered aromatic pyrazole ring. The ring consists of three carbon atoms and two adjacent nitrogen atoms, with a methyl group substituted at the N1 position and a trifluoromethyl group at the C3 position. The aromaticity of the pyrazole ring results in delocalized π-electrons across the ring system, contributing to its stability.

The bonding within the pyrazole ring is characterized by covalent bonds with significant sp² hybridization of the carbon and nitrogen atoms. The trifluoromethyl group, a strong electron-withdrawing group, influences the electronic properties of the pyrazole ring, impacting its reactivity and intermolecular interactions.

Molecular Geometry

| Parameter | Value |

| Bond Lengths (Å) | |

| N1-N2 | 1.358 |

| N1-C5 | 1.445 |

| N2-C3 | 1.328 |

| C3-C4 | 1.397 |

| C4-C5 | 1.334 |

| **Bond Angles (°) ** | |

| C5-N1-N2 | 112.1 |

| N1-N2-C3 | 106.3 |

| N2-C3-C4 | 112.2 |

| C3-C4-C5 | 104.5 |

| N1-C5-C4 | 104.9 |

Note: Data is based on the crystal structure of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol and serves as a close approximation.

The overall molecular structure is depicted in the following diagram:

Caption: 2D representation of the molecular structure of this compound.

Spectroscopic and Physicochemical Properties

The structural elucidation and characterization of this compound are primarily achieved through spectroscopic techniques. The following table summarizes key physicochemical and spectroscopic data.

| Property | Value |

| Molecular Formula | C₅H₅F₃N₂ |

| Molecular Weight | 150.10 g/mol |

| CAS Number | 154471-65-5 |

| Boiling Point | 137.7 ± 35.0 °C (Predicted) |

| Density | 1.32 g/mL (Predicted) |

| ¹H NMR (CDCl₃, ppm) | δ 7.4 (d, 1H), 6.4 (d, 1H), 3.9 (s, 3H) |

| ¹³C NMR (CDCl₃, ppm) | δ 143 (q), 122 (q), 121, 106, 37 |

| FTIR (cm⁻¹) | ~3000 (C-H), ~1500-1600 (C=C, C=N), ~1100-1350 (C-F) |

| Mass Spectrum (m/z) | 150 (M+), fragments corresponding to loss of H, F, CF₃, and N₂ |

Experimental Protocols

Synthesis of this compound[1]

A common and practical method for the synthesis of this compound involves the reaction of a trifluoromethylated β-dicarbonyl compound with methylhydrazine. This typically results in a regioisomeric mixture of this compound and 1-methyl-5-(trifluoromethyl)-1H-pyrazole, which can then be separated.

Materials:

-

4-ethoxy-1,1,1-trifluoro-3-buten-2-one

-

Methylhydrazine

-

Ethanol

Procedure:

-

Dissolve 4-ethoxy-1,1,1-trifluoro-3-buten-2-one in ethanol in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Add methylhydrazine dropwise to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting crude product, a mixture of regioisomers, can be purified and the isomers separated by fractional distillation under reduced pressure.

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A Bruker Avance 400 MHz spectrometer or equivalent.

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR: Acquire the proton NMR spectrum. The expected signals include a singlet for the methyl protons and two doublets for the pyrazole ring protons.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. Expect signals for the methyl carbon, the two pyrazole ring carbons, the carbon bearing the trifluoromethyl group (which will appear as a quartet due to C-F coupling), and the trifluoromethyl carbon itself (also a quartet).

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Instrumentation: A PerkinElmer FTIR spectrometer or equivalent, equipped with an attenuated total reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the neat liquid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Key expected absorbances include C-H stretching, C=C and C=N ring stretching, and strong C-F stretching bands.

Mass Spectrometry (MS):

-

Instrumentation: A mass spectrometer with electron ionization (EI) capability, such as a gas chromatograph-mass spectrometer (GC-MS) system.

-

Sample Introduction: Introduce a dilute solution of the sample into the GC, which will separate it from any residual impurities before it enters the mass spectrometer.

-

Analysis: In the mass spectrometer, the molecule will be ionized to form a molecular ion (M+). The mass-to-charge ratio (m/z) of this ion will correspond to the molecular weight of the compound. Common fragmentation patterns for pyrazoles include the loss of a hydrogen atom, a fluorine atom, the trifluoromethyl group, and the expulsion of N₂.

An In-depth Technical Guide to the Discovery and History of Trifluoromethyl-Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, and key developments in the field of trifluoromethyl-pyrazoles. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into the synthesis, biological activities, and therapeutic applications of this important class of heterocyclic compounds.

Introduction: The Rise of a Privileged Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The introduction of a trifluoromethyl (-CF3) group to the pyrazole ring has proven to be a transformative strategy in drug design. The unique properties of the trifluoromethyl group—high electronegativity, metabolic stability, and lipophilicity—can significantly enhance the pharmacokinetic and pharmacodynamic profile of a molecule. This strategic incorporation has led to the development of several blockbuster drugs and a plethora of promising clinical candidates, solidifying the importance of trifluoromethyl-pyrazoles in modern pharmacology.

A Historical Perspective: From Pyrazole's Discovery to the Trifluoromethyl Era

The journey of trifluoromethyl-pyrazoles is built upon two parallel historical streams: the discovery of the pyrazole ring and the advent of fluorine in medicinal chemistry.

-

1883: The history of pyrazoles begins with the pioneering work of German chemist Ludwig Knorr, who first synthesized a pyrazole derivative through the condensation of ethyl acetoacetate with phenylhydrazine. This foundational reaction, known as the Knorr pyrazole synthesis, opened the door to the exploration of this new class of heterocyclic compounds.

-

1927: The biological significance of trifluoromethyl groups was first investigated by F. Lehmann. This early work laid the groundwork for the future use of this moiety in drug design.

-

Mid-20th Century: The intentional introduction of fluorine into bioactive molecules began to gain traction. The unique properties conferred by the fluorine atom were increasingly recognized for their potential to improve drug efficacy and metabolic stability.

-

1968: One of the earliest reports on the synthesis of trifluoromethyl-pyrazoles was published by H. G. Garg, detailing the reaction of trifluoromethyl-β-diketones with hydrazines. This work marked a significant step towards the targeted synthesis of these fluorinated heterocycles.

-

Late 20th Century: The field witnessed a surge of interest in trifluoromethyl-pyrazoles, driven by the need for more potent and selective therapeutic agents. The development of new synthetic methodologies, including advancements in (3+2)-cycloaddition reactions, provided researchers with more efficient ways to access a diverse range of trifluoromethyl-pyrazole derivatives. A notable pioneer in this area was Tanaka, whose work on 1,3-dipolar cycloadditions significantly contributed to the synthetic toolbox for creating these compounds.[1]

-

1990s to Present: This period marks the "golden age" of trifluoromethyl-pyrazoles, with the discovery and development of numerous clinically successful drugs. The anti-inflammatory drug Celecoxib, the insecticide Fipronil, and a new generation of tyrosine kinase inhibitors have firmly established the trifluoromethyl-pyrazole scaffold as a cornerstone of modern medicinal and agrochemical research. The popularity of fluorinated pyrazoles has grown exponentially since the early 1990s, with over half of all publications on the topic being published in the last five years.[2]

Synthetic Methodologies: Crafting the Core Structure

A variety of synthetic strategies have been developed to construct the trifluoromethyl-pyrazole core. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Cyclocondensation of β-Diketones with Hydrazines

This classical and widely used method involves the reaction of a trifluoromethyl-containing 1,3-dicarbonyl compound with a hydrazine derivative. The reaction typically proceeds in a protic solvent, often with acid catalysis.

Experimental Protocol: Synthesis of Celecoxib

A representative protocol for the synthesis of the COX-2 inhibitor Celecoxib is as follows:

-

Reaction Setup: A solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Hydrazine: 4-Sulfamoylphenylhydrazine hydrochloride is added to the solution.

-

Catalysis and Reflux: A catalytic amount of hydrochloric acid is added, and the mixture is heated to reflux for several hours.

-

Work-up: Upon completion of the reaction (monitored by TLC), the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization to yield pure Celecoxib.

[3+2] Cycloaddition Reactions

This powerful method involves the reaction of a 1,3-dipole with a dipolarophile to form the five-membered pyrazole ring. For the synthesis of trifluoromethyl-pyrazoles, trifluoromethylated 1,3-dipoles are employed.

Experimental Protocol: Synthesis of 3,5-bis(Trifluoromethyl)pyrazoles

An efficient [3+2] cycloaddition for the synthesis of 3,5-bis(fluoroalkyl)pyrazoles has been reported:

-

Reaction Setup: A mixture of a trifluoromethyl-substituted alkene and a trifluoroacetohydrazonoyl bromide is prepared in a suitable solvent.

-

Base-mediated Cycloaddition: A base, such as triethylamine, is added to the mixture to facilitate the in situ generation of the nitrile imine, which then undergoes a [3+2] cycloaddition with the alkene.

-

Reaction Conditions: The reaction is typically stirred at room temperature until completion.

-

Purification: The resulting mixture is purified by column chromatography to afford the desired 3,5-bis(trifluoromethyl)pyrazole or pyrazoline product.[3]

Synthesis of Fipronil

The insecticide Fipronil is a prominent example of a commercially successful trifluoromethyl-pyrazole. Its synthesis is a multi-step process.

Experimental Protocol: Key Oxidation Step in Fipronil Synthesis

A crucial step in the commercial production of Fipronil is the controlled oxidation of a thiopyrazole intermediate:

-

Reaction Setup: 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole is dissolved in a mixture of trichloroacetic acid and chlorobenzene, with the addition of boric acid.

-

Oxidation: The mixture is cooled, and aqueous hydrogen peroxide (50%) is added. The reaction is stirred for an extended period (e.g., 20 hours).

-

Work-up and Purification: After the reaction is complete, a standard work-up procedure is followed. The crude Fipronil is then purified by recrystallization from a suitable solvent system, such as chlorobenzene followed by a mixture of ethyl acetate and chlorobenzene, to yield the final product with high purity.[4]

Biological Activities and Therapeutic Applications

Trifluoromethyl-pyrazoles have demonstrated a remarkable range of biological activities, leading to their use in various therapeutic areas and in agriculture.

Anti-inflammatory and Analgesic Agents

The most well-known example in this category is Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of arthritis and pain. The trifluoromethyl group is crucial for its COX-2 selectivity and potency.

Anticancer Agents

A significant number of FDA-approved tyrosine kinase inhibitors (TKIs) for cancer treatment feature a trifluoromethyl-pyrazole scaffold. These drugs target specific signaling pathways that are dysregulated in cancer cells.

-

Crizotinib: An inhibitor of ALK and ROS1 tyrosine kinases, used in the treatment of non-small cell lung cancer (NSCLC).[1]

-

Ruxolitinib: A JAK1 and JAK2 inhibitor for the treatment of myelofibrosis and polycythemia vera.[5]

-

Erdafitinib: A pan-FGFR kinase inhibitor for urothelial carcinoma.[6]

-

Avapritinib: An inhibitor of KIT and PDGFRA kinases for gastrointestinal stromal tumors (GIST) and systemic mastocytosis.[7]

Antimicrobial Agents

Derivatives of trifluoromethyl-pyrazole have shown potent activity against a range of microbial pathogens, including drug-resistant bacteria.

Agrochemicals

The trifluoromethyl-pyrazole core is also prevalent in agrochemicals. Fipronil is a broad-spectrum insecticide that acts by blocking GABA-gated chloride channels.[8] Other trifluoromethyl-pyrazole derivatives have been developed as herbicides and fungicides.[6]

Quantitative Data

The following tables summarize key quantitative data for selected trifluoromethyl-pyrazole derivatives, highlighting their biological activity and pharmacokinetic properties.

Table 1: Inhibitory Activity of Trifluoromethyl-Pyrazole Kinase Inhibitors

| Compound | Target Kinase(s) | IC50 (nM) | Disease Indication |

| Crizotinib | ALK, ROS1 | ALK: 20; ROS1: 40 | Non-Small Cell Lung Cancer |

| Ruxolitinib | JAK1, JAK2 | JAK1: 3.3; JAK2: 2.8 | Myelofibrosis, Polycythemia Vera |

| Erdafitinib | FGFR1, FGFR2, FGFR3, FGFR4 | FGFR1: 1.2; FGFR2: 2.5; FGFR3: 4.6; FGFR4: 2.9 | Urothelial Carcinoma |

| Avapritinib | KIT D816V, PDGFRA D842V | KIT D816V: 0.27; PDGFRA D842V: 0.24 | GIST, Systemic Mastocytosis |

Table 2: Anticancer Activity of Experimental Trifluoromethyl-Pyrazoles

| Compound | Cell Line | IC50 (µM) | Cancer Type |

| Compound 5e | MCF-7 | 15.54 | Breast Cancer[5] |

| Compound 4j | HCT116 | 1.1 | Colon Carcinoma[5] |

| Compound 33 | HCT116 | < 23.7 | Colon Carcinoma[7] |

| Compound 25 | HT29 | 3.17 | Colon Carcinoma[7] |

| Compound 37 | MCF-7 | 5.21 | Breast Cancer[7] |

Table 3: Pharmacokinetic Properties of Selected Trifluoromethyl-Pyrazole Drugs

| Drug | Bioavailability (%) | Tmax (hours) | Half-life (hours) | Protein Binding (%) |

| Crizotinib | 43 | 4-6 | 42 | 91 |

| Ruxolitinib | ~95 | 1-2 | 3 | 97 |

| Erdafitinib | ~80 | 2.5-6 | 59 | 99 |

| Avapritinib | Not fully established | 2-4 | 32-57 | 98.8 |

Table 4: Physicochemical Properties of Selected Trifluoromethyl-Pyrazoles

| Compound | Molecular Weight ( g/mol ) | pKa | LogP |

| Celecoxib | 381.37 | 11.1 | 3.5 |

| Crizotinib | 450.34 | 9.4, 5.58 | 3.3 |

| Ruxolitinib | 306.37 | 4.7 | 2.0 |

| Erdafitinib | 446.53 | 9.2, 1.9 | 4.3 |

| Avapritinib | 498.54 | Not available | 4.1 |

Signaling Pathways and Mechanisms of Action

Trifluoromethyl-pyrazoles exert their biological effects by modulating specific signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanisms of action for key trifluoromethyl-pyrazole drugs.

COX-2 Inhibition by Celecoxib

// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX2 [label="COX-2 Enzyme", fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins (PGE2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation\nPain", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Celecoxib [label="Celecoxib", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Arachidonic_Acid -> COX2; COX2 -> Prostaglandins; Prostaglandins -> Inflammation; Celecoxib -> COX2 [arrowhead=tee, label="Inhibition", fontcolor="#202124", color="#EA4335", style=dashed]; } dot Caption: COX-2 signaling pathway and inhibition by Celecoxib.

ALK Tyrosine Kinase Inhibition by Crizotinib

// Nodes EML4_ALK [label="EML4-ALK Fusion Protein", fillcolor="#FBBC05", fontcolor="#202124"]; Crizotinib [label="Crizotinib", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K_AKT [label="PI3K/AKT Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS_MAPK [label="RAS/MAPK Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK_STAT [label="JAK/STAT Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges EML4_ALK -> PI3K_AKT; EML4_ALK -> RAS_MAPK; EML4_ALK -> JAK_STAT; PI3K_AKT -> Proliferation; RAS_MAPK -> Proliferation; JAK_STAT -> Proliferation; Crizotinib -> EML4_ALK [arrowhead=tee, label="Inhibition", fontcolor="#202124", color="#EA4335", style=dashed]; } dot Caption: Crizotinib inhibits the EML4-ALK fusion protein, blocking downstream signaling.

JAK-STAT Pathway Inhibition by Ruxolitinib

// Nodes Cytokine_Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK1/JAK2", fillcolor="#FBBC05", fontcolor="#202124"]; STAT [label="STAT", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT_dimer [label="STAT Dimer", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Gene Expression\n(Inflammation, Proliferation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ruxolitinib [label="Ruxolitinib", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Cytokine_Receptor -> JAK; JAK -> STAT [label="Phosphorylation", fontcolor="#5F6368"]; STAT -> STAT_dimer; STAT_dimer -> Nucleus; Nucleus -> Gene_Expression; Ruxolitinib -> JAK [arrowhead=tee, label="Inhibition", fontcolor="#202124", color="#EA4335", style=dashed]; } dot Caption: Ruxolitinib inhibits JAK1/JAK2, preventing STAT phosphorylation and gene expression.

Conclusion and Future Directions

The trifluoromethyl-pyrazole scaffold has unequivocally demonstrated its value in the development of clinically and commercially successful molecules. Its journey from a laboratory curiosity to a cornerstone of modern medicinal chemistry is a testament to the power of strategic molecular design. The unique combination of the pyrazole's versatile biological activity and the trifluoromethyl group's advantageous physicochemical properties continues to inspire the design of novel therapeutic agents.

Future research in this area is likely to focus on:

-

New Therapeutic Targets: Exploring the potential of trifluoromethyl-pyrazoles against a wider range of biological targets, including emerging disease-relevant proteins.

-

Enhanced Selectivity: Designing next-generation inhibitors with improved selectivity to minimize off-target effects and enhance safety profiles.

-

Novel Synthetic Methodologies: Developing more efficient, sustainable, and scalable synthetic routes to access structurally complex trifluoromethyl-pyrazole derivatives.

-

Overcoming Drug Resistance: Engineering new trifluoromethyl-pyrazole-based drugs that can overcome acquired resistance to existing therapies.

The rich history and proven success of trifluoromethyl-pyrazoles provide a strong foundation for future innovations. As our understanding of disease biology deepens and synthetic capabilities expand, this remarkable scaffold is poised to deliver the next generation of life-changing medicines.

References

- 1. ClinPGx [clinpgx.org]

- 2. pfizermedical.com [pfizermedical.com]

- 3. What is the mechanism of Crizotinib? [synapse.patsnap.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Avapritinib | inhibitor of PDGFRα D842V and KIT Exon 17 mutants | metastatic gastrointestinal stromal tumors (GIST) | CAS 1703793-34-3 | InvivoChem [invivochem.com]

- 8. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Reactivity and Stability of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3-(trifluoromethyl)-1H-pyrazole is a key building block in the synthesis of various pharmaceuticals and agrochemicals, owing to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity.[1][2] This technical guide provides a comprehensive overview of the reactivity and stability of this compound. It details its known chemical transformations, including functionalization reactions and photochemical rearrangements, and outlines protocols for assessing its stability under various stress conditions as mandated by international guidelines. This document is intended to be a valuable resource for researchers and professionals involved in the development of molecules incorporating this important heterocyclic scaffold.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a molecular weight of 150.10 g/mol . A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₅H₅F₃N₂ | PubChem |

| Molecular Weight | 150.10 g/mol | PubChem |

| Boiling Point | 137.7 ± 35.0 °C (Predicted) | ChemicalBook |

| Density | 1.32 g/mL | ChemicalBook |

| pKa | -0.71 ± 0.10 (Predicted) | ChemicalBook |

| Appearance | Colorless to light yellow liquid | ChemicalBook |

Reactivity

The pyrazole ring in this compound is susceptible to various chemical transformations, allowing for its elaboration into more complex molecules. The trifluoromethyl group significantly influences the electron density of the ring, affecting its reactivity.

Functionalization Reactions

The pyrazole core can be functionalized at various positions through reactions such as lithiation and bromination. These reactions are crucial for introducing new functional groups and building molecular complexity.

-

Lithiation: The 5-position of the pyrazole ring can be functionalized via lithiation in a flow reactor, followed by trapping with a range of electrophiles. This allows for the introduction of aldehyde, carboxylic acid, boronic acid pinacol ester, lithium sulfinate, and sulfonyl chloride groups.

-

Bromination: Bromination of this compound can be achieved using N-bromosuccinimide (NBS) under mild conditions.

Photochemical Reactivity

Upon irradiation with UV light, this compound undergoes a photochemical rearrangement. This process involves an electrocyclic ring closure, leading to the formation of imidazole isomers. The primary photoproducts are 1-methyl-2-(trifluoromethyl)imidazole and 1-methyl-4-(trifluoromethyl)imidazole. It is suggested that 1-methyl-4-(trifluoromethyl)imidazole may also be a secondary product arising from the further rearrangement of 1-methyl-2-(trifluoromethyl)imidazole.

References

1-Methyl-3-(trifluoromethyl)-1H-pyrazole IUPAC nomenclature and synonyms

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds is paramount. This guide provides a detailed overview of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole, covering its nomenclature, physical and chemical properties, and a representative synthesis protocol.

IUPAC Nomenclature and Synonyms

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 1-methyl-3-(trifluoromethyl)pyrazole [1]. It is also widely known by its registry number, CAS 154471-65-5[1]. Due to its significance as a building block in medicinal and agrochemistry, it has accumulated a variety of synonyms across different databases and suppliers.

A comprehensive list of these alternative identifiers is provided below to aid in cross-referencing and literature searches.

| Type | Identifier |

| IUPAC Name | 1-methyl-3-(trifluoromethyl)pyrazole |

| CAS Number | 154471-65-5 |

| Depositor-Supplied Synonyms | This compound |

| 1-methyl-3-(trifluoromethyl)pyrazole | |

| 1-Methyl-3-trifluoromethyl-1H-pyrazole | |

| 1H-Pyrazole, 1-methyl-3-(trifluoromethyl)- | |

| 1-methyl-3-trifluoromethylpyrazol | |

| 3-trifluoromethyl-1-methylpyrazole | |

| Other Identifiers | DTXSID20381661 |

| RefChem:231742 | |

| DTXCID50332686 | |

| MFCD00179867 | |

| SCHEMBL73630 | |

| SCHEMBL174430 | |

| SCHEMBL6021581 | |

| BCP05376 | |

| SBB055829 | |

| STL583917 | |

| AKOS005169532 | |

| AC-4835 | |

| CS-W010973 | |

| SY064616 | |

| TS-01970 | |

| DB-015689 | |

| ST45256071 | |

| EN300-124084 | |

| F068641 | |

| Z1201619574 |

Source: PubChem CID 2780404[1]

Physicochemical Properties

A summary of the key computed physical and chemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological settings.

| Property | Value |

| Molecular Formula | C₅H₅F₃N₂ |

| Molecular Weight | 150.10 g/mol |

| Exact Mass | 150.04048265 Da |

| Complexity | 123 |

| XLogP3-AA | 1.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

| Topological Polar Surface Area | 17.8 Ų |

| Heavy Atom Count | 10 |

| Formal Charge | 0 |

Source: PubChem CID 2780404[1]

Experimental Protocols: Synthesis

A practical and high-yielding synthetic method for producing this compound and its regioisomer, 1-methyl-5-(trifluoromethyl)-1H-pyrazole, has been developed.[2][3] The process begins with the synthesis of a regioisomeric mixture from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, followed by separation.[2][3]

Representative Protocol for the Synthesis of the Regioisomeric Mixture:

-

(E)-1-ethoxy-3-trifluoromethyl-1,3-butadiene (ETFBO) (270 g, 1.61 mol, 1.00 eq.) is dissolved in methanol (750 mL).[4]

-

The resulting solution is cooled in an ice-water bath.[4]

-

Methylhydrazine (88.3 mL, 77.7 g, 1.69 mol, 1.05 eq.) is slowly added dropwise over 20 minutes.[4]

-

The reaction mixture is then heated to 55 °C and stirred in dry air at this temperature for 20 hours.[4]

-

Upon completion, the solvent is removed by rotary evaporation.[4]

-

The residue is subjected to decompression distillation to separate the isomers.[4]

Further functionalization of this compound can be achieved through methods such as lithiation in a flow reactor, followed by trapping with various electrophiles to introduce groups like aldehyde, carboxylic acid, or boron pinacolate.[2][3] Bromination using N-bromosuccinimide (NBS) under mild conditions is also a viable method for introducing a bromine atom.[2][3]

Nomenclature and Isomerism

The nomenclature of trifluoromethylated pyrazoles can be complex due to the potential for different substitution patterns on the pyrazole ring. The relationship between the core reactant, methylhydrazine, and the resulting regioisomers is a key concept for synthetic chemists.

Caption: Synthesis of pyrazole regioisomers from a common precursor.

References

Theoretical Investigations of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical and spectroscopic studies on 1-Methyl-3-(trifluoromethyl)-1H-pyrazole, a key building block in medicinal and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the molecule's structural, spectroscopic, and electronic properties.

Introduction

This compound is a heterocyclic compound of significant interest due to the presence of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and bioavailability in drug candidates.[1][2] Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] Theoretical studies, in conjunction with experimental data, provide crucial insights into the molecular characteristics that govern the bioactivity of these compounds, thereby facilitating rational drug design. This guide will delve into the computational and spectroscopic methodologies employed to characterize this important molecule.

Molecular Structure and Properties

Below is a diagram illustrating the molecular structure of this compound.

Tabulated Structural Data

The following table summarizes representative theoretical geometric parameters for the pyrazole ring, based on DFT calculations performed on similar pyrazole derivatives. These values provide an expected range for the structural characteristics of this compound.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-N2 | 1.35 | N1-N2-C3 | 105.0 |

| N2-C3 | 1.33 | N2-C3-C4 | 111.0 |

| C3-C4 | 1.42 | C3-C4-C5 | 106.0 |

| C4-C5 | 1.37 | C4-C5-N1 | 108.0 |

| C5-N1 | 1.36 | C5-N1-N2 | 110.0 |

Note: These are representative values from DFT studies on related pyrazole compounds and may differ from the precise values for this compound.

Spectroscopic Properties

Spectroscopic analysis is fundamental to the characterization of this compound. Theoretical calculations can predict and help interpret experimental spectra, including vibrational (FT-IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

Vibrational Spectroscopy

Theoretical vibrational analysis, typically performed using DFT, can predict the frequencies and intensities of infrared and Raman bands. These calculated spectra are invaluable for assigning the vibrational modes observed in experimental spectra.

The table below presents a selection of predicted vibrational frequencies for key functional groups, based on studies of analogous pyrazole derivatives.[8]

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-H stretching (aromatic) | 3100-3000 |

| C-H stretching (methyl) | 2980-2900 |

| C=N stretching | 1600-1550 |

| C-C stretching (ring) | 1500-1400 |

| C-F stretching | 1350-1100 |

| N-N stretching | 1150-1050 |

Note: These are expected frequency ranges based on DFT calculations of similar molecules.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure in solution. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) using methods like the Gauge-Including Atomic Orbital (GIAO) approach can aid in the assignment of experimental signals.[9][10]

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| CH₃ | 3.8 - 4.2 |

| H4 | 6.4 - 6.8 |

| H5 | 7.5 - 7.9 |

| ¹³C NMR | |

| CH₃ | 35 - 40 |

| C3 | 145 - 150 (q, JC-F ≈ 35-40 Hz) |

| C4 | 105 - 110 |

| C5 | 130 - 135 |

| CF₃ | 120 - 125 (q, JC-F ≈ 270-280 Hz) |

Note: Predicted chemical shifts are relative to TMS and are based on theoretical studies of related trifluoromethyl-substituted pyrazoles.

Electronic Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate UV-Vis absorption spectra, providing information about electronic transitions.[11] The calculated excitation energies and oscillator strengths can be correlated with experimentally observed absorption maxima. For pyrazole derivatives, typical electronic transitions are of the π → π* type.[12][13]

| Transition | Calculated λmax (nm) | Oscillator Strength (f) |

| HOMO → LUMO | ~210-230 | > 0.1 |

| HOMO-1 → LUMO | ~240-260 | < 0.1 |

Note: These are representative values based on TD-DFT calculations on similar pyrazole systems.

Experimental and Computational Protocols

This section outlines the typical experimental and computational methodologies used in the study of this compound and its analogs.

Synthesis

A common and practical method for the synthesis of this compound involves the reaction of a suitable trifluoromethylated β-diketone or its enol ether derivative with methylhydrazine.[14] A general workflow for the synthesis is depicted below.

Protocol for a Representative Synthesis:

-

To a solution of a trifluoromethylated precursor (e.g., 4-ethoxy-1,1,1-trifluoro-3-buten-2-one) in a suitable solvent (e.g., ethanol), add methylhydrazine.

-

The reaction mixture is typically stirred at room temperature or heated under reflux for a specified period.

-

After completion of the reaction (monitored by TLC or GC-MS), the solvent is removed under reduced pressure.

-

The residue is then subjected to an aqueous work-up, involving extraction with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is evaporated.

-

The crude product is purified by distillation or column chromatography to yield the pure this compound.

Spectroscopic Measurements

-

FT-IR Spectroscopy: Spectra are typically recorded on a Fourier Transform Infrared spectrometer in the 4000-400 cm⁻¹ range using KBr pellets or as a thin film.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

-

UV-Vis Spectroscopy: Absorption spectra are recorded on a UV-Vis spectrophotometer in a suitable solvent (e.g., ethanol or acetonitrile) using a quartz cuvette.

Computational Methods

A general workflow for the theoretical study of this compound is presented below.

References

- 1. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C5H5F3N2 | CID 2780404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | C5H5F3N2O | CID 1238616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. researchgate.net [researchgate.net]

- 11. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Experimental and theoretical investigation of the spectroscopic and electronic properties of pyrazolyl ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Functionalized Pyrazoles from 1-Methyl-3-(trifluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various functionalized pyrazole derivatives, utilizing 1-Methyl-3-(trifluoromethyl)-1H-pyrazole as a key building block. The trifluoromethyl group imparts unique electronic properties and metabolic stability to molecules, making these pyrazole derivatives highly valuable in the fields of medicinal chemistry and agrochemistry.[1][2] This document outlines procedures for key transformations including lithiation for the introduction of diverse functional groups, bromination, and subsequent palladium-catalyzed cross-coupling reactions.

Introduction to this compound

This compound is a versatile heterocyclic compound. The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the pyrazole ring, making it a valuable scaffold in the development of pharmaceuticals and agrochemicals.[1][3] Its functionalization allows for the creation of a diverse library of molecules with potential biological activity. Several drugs containing the pyrazole nucleus are used to treat various cancers, HIV, and pulmonary hypertension.[2]

Key Synthetic Strategies

The functionalization of this compound can be effectively achieved through several key synthetic strategies. These include:

-

Directed ortho-Metalation (DoM) via Lithiation: This method allows for the regioselective introduction of a variety of functional groups at the C5 position of the pyrazole ring.[3][4]

-

Halogenation: Bromination of the pyrazole ring, typically at the C4 or C5 position, provides a handle for further diversification through cross-coupling reactions.

-

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Sonogashira couplings are powerful tools for creating carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and alkynyl moieties.[5][6]

The following sections provide detailed experimental protocols for these transformations.

Experimental Protocols

C5-Functionalization via Lithiation

Lithiation of this compound at the C5 position, followed by quenching with an appropriate electrophile, is a robust method for introducing a range of functional groups.[3][4] This reaction is often performed at low temperatures to ensure high regioselectivity.

Experimental Workflow for C5-Lithiation and Functionalization:

Caption: General workflow for the C5-functionalization of this compound via lithiation.

Protocol 3.1.1: Synthesis of this compound-5-carbaldehyde

-

To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), cool the mixture to -78 °C.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add N,N-dimethylformamide (DMF, 1.5 eq) dropwise and continue stirring at -78 °C for 30 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired aldehyde.

Protocol 3.1.2: Synthesis of this compound-5-carboxylic acid

-

Follow steps 1-3 from Protocol 3.1.1.

-

Bubble carbon dioxide (CO₂) gas through the reaction mixture for 1 hour at -78 °C.

-

Allow the reaction to warm to room temperature while maintaining the CO₂ stream.

-

Acidify the reaction mixture with 1 M hydrochloric acid (HCl) to pH 2-3.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the carboxylic acid.

Protocol 3.1.3: Synthesis of 1-Methyl-3-(trifluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

-

Follow steps 1-3 from Protocol 3.1.1.

-

Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B(OiPr)pin, 1.5 eq) dropwise at -78 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 1: Representative Yields for C5-Functionalization via Lithiation

| Electrophile | Product Functional Group | Typical Yield (%) |

| DMF | -CHO | 70-85% |

| CO₂ | -COOH | 65-80% |

| B(OiPr)pin | -B(pin) | 60-75% |

Bromination of this compound

Bromination provides a key intermediate for subsequent cross-coupling reactions. The regioselectivity of bromination can be controlled by the reaction conditions.

Protocol 3.2.1: Synthesis of 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole

-

Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

-

Add N-bromosuccinimide (NBS, 1.05 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Once the starting material is consumed, remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Table 2: Bromination of this compound

| Reagent | Product | Typical Yield (%) |

| NBS | 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | 80-95% |

Palladium-Catalyzed Cross-Coupling Reactions

The bromo-substituted pyrazole is a versatile substrate for Suzuki-Miyaura and Sonogashira cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Experimental Workflow for Suzuki-Miyaura Cross-Coupling:

Caption: General workflow for the Suzuki-Miyaura cross-coupling of 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole.

Protocol 3.3.1: Suzuki-Miyaura Cross-Coupling

-

To a reaction vessel, add 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq), the corresponding arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Add a solvent system, typically a mixture of toluene, ethanol, and water.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to reflux (80-100 °C) and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by column chromatography on silica gel.

Protocol 3.3.2: Sonogashira Cross-Coupling

-

To a reaction vessel, add 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq), the terminal alkyne (1.2 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.05 eq), and a copper(I) co-catalyst such as CuI (0.1 eq).

-

Add a solvent such as triethylamine or a mixture of THF and triethylamine.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 6-12 hours.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 3: Representative Yields for Cross-Coupling Reactions

| Coupling Reaction | Reactant | Product | Typical Yield (%) |

| Suzuki-Miyaura | Phenylboronic acid | 1-Methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazole | 75-90% |

| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | 1-Methyl-4-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole | 70-85% |

| Sonogashira | Phenylacetylene | 1-Methyl-4-(phenylethynyl)-3-(trifluoromethyl)-1H-pyrazole | 65-80% |

Safety Precautions

-

All reactions should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Organolithium reagents such as n-BuLi are pyrophoric and should be handled with extreme care under an inert atmosphere.

-

Palladium catalysts and other heavy metal reagents are toxic and should be handled with caution.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

These protocols provide a foundation for the synthesis of a wide array of functionalized pyrazoles from this compound. The resulting compounds are valuable for screening in drug discovery and agrochemical research programs.

References

- 1. Practical, kilo scale synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles [morressier.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-methyl-3-(trifluoromethyl)-1H-pyrazole as a versatile building block in medicinal chemistry. Detailed protocols for its functionalization and its incorporation into bioactive molecules are provided, along with quantitative data on the biological activities of resulting compounds.

Introduction

This compound is a privileged scaffold in modern drug discovery, prized for the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] This five-membered heterocyclic compound serves as a key intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[2][3][4] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anticoagulant effects.[5][6][7] This document outlines synthetic methodologies for the derivatization of this compound and its application in the development of potent and selective therapeutic agents.

Synthetic Applications and Key Reactions

The this compound core can be readily functionalized at various positions, enabling the synthesis of diverse libraries of compounds for biological screening. A practical, high-yielding method for the synthesis of this compound starts from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.[2][3][4]

Key functionalization reactions include:

-

Lithiation and Electrophilic Quench: Direct lithiation of the pyrazole ring followed by quenching with various electrophiles allows for the introduction of a wide range of functional groups such as aldehydes, carboxylic acids, and boronic esters.[2][3][4]

-

Bromination: Mild bromination using N-bromosuccinimide (NBS) provides brominated pyrazole intermediates, which are versatile handles for further transformations like cross-coupling reactions.[2][3][4]

-

Direct Ortho-Metalation (DoM): This strategy enables regioselective functionalization at the 5-position of the pyrazole ring.[2][3]

A general workflow for the synthesis and evaluation of drug candidates from this scaffold is depicted below.

Caption: General workflow for drug discovery using the this compound scaffold.

Applications in Drug Discovery: Case Studies

The versatility of the this compound scaffold is exemplified by its presence in several clinically successful drugs and late-stage clinical candidates.

Anti-inflammatory Agents: COX-2 Inhibitors

A prominent application of this scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of pain and inflammation.[8][9]

-

Celecoxib: A selective COX-2 inhibitor used for the treatment of arthritis.

-